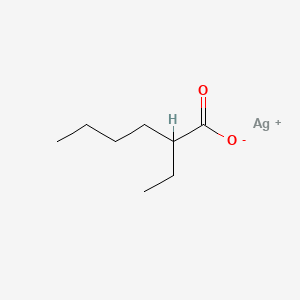
Octanoate d'argent(I)
Vue d'ensemble
Description
Silver 2-ethylhexanoate is a silver source that is soluble in organic solvents . It is an organometallic compound, also known as metalorganic, organo-inorganic, and metallo-organic compounds . The compound is commonly used in various catalysts for oxidation, hydrogenation, and polymerization, and as an adhesion promoter . Its molecular formula is AgOOCCH(C2H5)C4H9 .
Synthesis Analysis
Silver 2-ethylhexanoate can be synthesized from a long-chain alkyl carboxylate of silver 2-ethylhexanoate and an alkylamine of di-n-octylamine . The decomposition of silver 2-ethylhexanoate accelerates significantly in the presence of di-n-octylamine . Submicron silver powders with sizes ranging from 200 nm to 300 nm and a high tap density of 4.0 g/cm3 were successfully prepared at 150 °C for 3 h in air .Molecular Structure Analysis
The molecular formula of Silver 2-ethylhexanoate is C8H15AgO2 . Its average mass is 251.072 Da and its monoisotopic mass is 250.012299 Da .Physical and Chemical Properties Analysis
Silver 2-ethylhexanoate appears as a white to off-white powder . Its molecular weight is 251.08 . Unfortunately, specific details about its melting point, boiling point, density, and solubility in water are not available .Applications De Recherche Scientifique
Catalyseur dans les réactions chimiques
L'octanoate d'argent(I) agit comme catalyseur, facilitant diverses réactions chimiques. Il est particulièrement utile dans les processus d'oxydation, d'hydrogénation et de polymérisation en raison de sa capacité à accélérer ces réactions sans être consommé .
Nanotechnologie
Dans le domaine de la nanotechnologie, l'octanoate d'argent(I) est utilisé comme précurseur pour la synthèse de nanoparticules d'argent. Ces nanoparticules ont de nombreuses applications, notamment dans l'électronique, la médecine et la science des matériaux.
Synthèse organique
Ce composé trouve une utilisation importante dans la synthèse de composés organiques. Ses propriétés aident à la formation de structures organiques complexes qui sont essentielles dans les produits pharmaceutiques et les produits agrochimiques.
Promotion de l'adhésion
L'octanoate d'argent(I) sert de promoteur d'adhésion. Il améliore la liaison entre différents matériaux, ce qui est crucial dans les processus de fabrication et la science des matériaux .
Amélioration de la pâte nano-argent
Il est utilisé pour améliorer les propriétés des pâtes nano-argent, améliorant ainsi leur résistivité et leur résistance au cisaillement. Cela a des implications pour l'électronique où une conductivité élevée et des liaisons solides sont requises .
Synthèse de poudres d'argent
Le composé est impliqué dans la synthèse de poudres d'argent submicroniques sphériques uniformes. Ces poudres ont des applications dans les revêtements, l'électronique et d'autres domaines où les particules d'argent fines sont bénéfiques .
Safety and Hazards
Silver 2-ethylhexanoate can cause skin and eye irritation . It may also be irritating to the respiratory tract . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Orientations Futures
Silver 2-ethylhexanoate has been used to prepare a low sintering temperature nano-silver paste . The amount of silver 2-ethylhexanoate added and the sintering temperature were optimized to obtain the best performance of the nano-silver paste . This suggests potential future applications in the development of low-cost disposable microelectronic devices on a flexible substrate .
Mécanisme D'action
Target of Action
Silver 2-ethylhexanoate, a type of organic silver compound, primarily targets the formation of silver nanoparticles . It acts as a precursor in the synthesis of these nanoparticles, which are used in various applications such as the creation of nano-silver pastes .
Mode of Action
The mode of action of Silver 2-ethylhexanoate involves its decomposition and conversion into silver during the synthesis of silver nanoparticles . This process is accelerated significantly in the presence of certain amines . The resulting silver nanoparticles are then used to prepare a low sintering temperature nano-silver paste .
Biochemical Pathways
The biochemical pathways affected by Silver 2-ethylhexanoate are primarily related to the synthesis of silver nanoparticles . The compound is decomposed and converted into silver, which forms the basis of these nanoparticles . These nanoparticles then influence various downstream effects, such as the creation of nano-silver pastes with high bonding strength .
Pharmacokinetics
Its solubility in organic solvents like ethanol, methanol, and chloroform suggests that it may have good bioavailability in these solvents.
Result of Action
The result of Silver 2-ethylhexanoate’s action is the formation of silver nanoparticles . These nanoparticles are used in the creation of nano-silver pastes, which have high bonding strength and low resistivity . The pastes are used in various applications, including the bonding of copper-to-copper in electronic devices .
Action Environment
The action of Silver 2-ethylhexanoate is influenced by environmental factors such as temperature and pressure . For instance, the decomposition of Silver 2-ethylhexanoate is observed to accelerate significantly at high temperatures . Additionally, the compound’s action can be optimized by adjusting the sintering temperature and the amount of Silver 2-ethylhexanoate added .
Analyse Biochimique
Biochemical Properties
Silver 2-ethylhexanoate plays a significant role in biochemical reactions, particularly in the synthesis of silver nanoparticles. It interacts with various enzymes, proteins, and other biomolecules. For instance, Silver 2-ethylhexanoate can act as a catalyst in organic synthesis reactions, facilitating the cyclization of halogenated hydrocarbons . The nature of these interactions often involves the reduction of Silver 2-ethylhexanoate to elemental silver, which then participates in catalytic processes.
Cellular Effects
Silver 2-ethylhexanoate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, Silver 2-ethylhexanoate can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression . Additionally, it has been observed to affect cellular metabolism by interacting with metabolic enzymes, potentially disrupting normal cellular functions.
Molecular Mechanism
The molecular mechanism of action of Silver 2-ethylhexanoate involves several key processes. At the molecular level, Silver 2-ethylhexanoate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to thiol groups in proteins, leading to enzyme inhibition and disruption of cellular processes . Furthermore, Silver 2-ethylhexanoate can activate or inhibit specific signaling pathways, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Silver 2-ethylhexanoate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Silver 2-ethylhexanoate can degrade over time, leading to the formation of silver nanoparticles . These nanoparticles can have different biological activities compared to the parent compound, potentially affecting cellular function in various ways.
Dosage Effects in Animal Models
The effects of Silver 2-ethylhexanoate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and wound healing . At high doses, Silver 2-ethylhexanoate can be toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels.
Metabolic Pathways
Silver 2-ethylhexanoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through reduction reactions, leading to the formation of elemental silver and other byproducts . These metabolic processes can affect metabolic flux and metabolite levels, potentially influencing cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of Silver 2-ethylhexanoate within cells and tissues are essential for understanding its biological effects. The compound can be transported through cellular membranes via specific transporters or binding proteins . Once inside the cell, Silver 2-ethylhexanoate can localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
Silver 2-ethylhexanoate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the precise mechanisms through which Silver 2-ethylhexanoate exerts its biological effects.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Silver 2-ethylhexanoate can be achieved through the reaction of silver nitrate with 2-ethylhexanoic acid in the presence of a reducing agent.", "Starting Materials": [ "Silver nitrate", "2-ethylhexanoic acid", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve silver nitrate in water to form a solution.", "Add 2-ethylhexanoic acid to the silver nitrate solution and stir.", "Add the reducing agent to the mixture and stir until the reaction is complete.", "Filter the resulting solution to remove any impurities.", "Evaporate the solvent to obtain the solid Silver 2-ethylhexanoate product." ] } | |
Numéro CAS |
26077-31-6 |
Formule moléculaire |
C8H16AgO2 |
Poids moléculaire |
252.08 g/mol |
Nom IUPAC |
2-ethylhexanoic acid;silver |
InChI |
InChI=1S/C8H16O2.Ag/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
Clé InChI |
WFPAVFKCFKPEQS-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].[Ag+] |
SMILES canonique |
CCCCC(CC)C(=O)O.[Ag] |
| 26077-31-6 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Silver 2-ethylhexanoate facilitate low-temperature curing in conductive silver pastes?
A1: Silver 2-ethylhexanoate acts as a precursor for metallic silver formation at relatively low temperatures. [, , ]. Traditional silver pastes often require high temperatures for curing, limiting their use in flexible electronics. Research shows that adding Silver 2-ethylhexanoate to these pastes promotes silver nanoparticle formation at temperatures as low as 200°C. [] This occurs because the compound decomposes thermally, leaving behind pure silver particles that bridge the gaps between larger silver flakes in the paste. [] This process enhances the connectivity and packing density of silver, leading to improved electrical conductivity. []
Q2: What is the role of Silver 2-ethylhexanoate in enhancing the thermal conductivity of electrically conductive adhesives (ECAs)?
A2: Electrically conductive adhesives (ECAs) often suffer from low thermal conductivity due to the gaps between filler materials. Silver 2-ethylhexanoate, when added to epoxy-based ECAs, significantly enhances their thermal conductivity. [] This improvement stems from its ability to form ultrafine silver particles (13-47 nm) uniformly distributed within the epoxy matrix. [] These particles effectively bridge the gaps, creating a continuous network for efficient heat transport.
Q3: What are the advantages of using Silver 2-ethylhexanoate over other silver precursors in material applications?
A3: Silver 2-ethylhexanoate offers several advantages. Firstly, its low decomposition temperature allows for the formation of silver nanoparticles at temperatures compatible with flexible substrates, making it ideal for flexible electronics. [, ] Secondly, the compound decomposes cleanly, leaving behind minimal residues that could negatively impact the material's properties. [] Finally, it exhibits good compatibility with various polymers, enabling its incorporation into diverse material formulations. []
Q4: Can you explain the mechanism behind the spontaneous formation of silver nanoparticles from Silver 2-ethylhexanoate in dimethyl sulfoxide (DMSO)?
A4: Research indicates that Silver 2-ethylhexanoate undergoes spontaneous reduction in DMSO at room temperature, leading to the formation of silver nanoparticles. [] This process is temperature-dependent and relatively slow. While the exact mechanism is still under investigation, computational studies suggest the involvement of intermediate species formed through the interaction of Silver 2-ethylhexanoate with DMSO. [] These intermediates further react, ultimately leading to the nucleation and growth of silver nanoparticles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


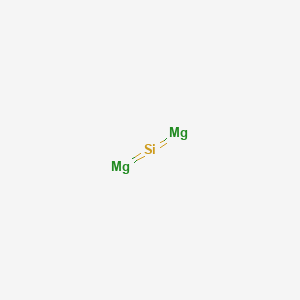

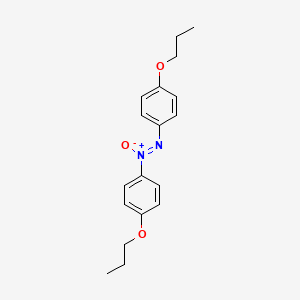
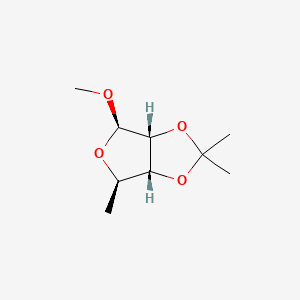
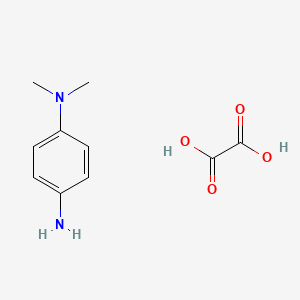

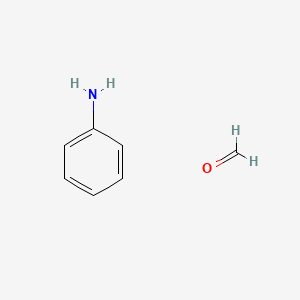
![2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B1583647.png)

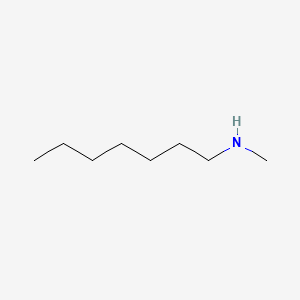
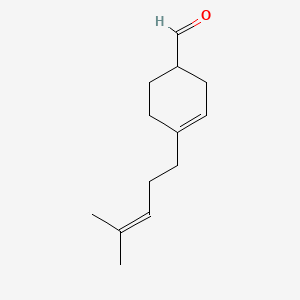
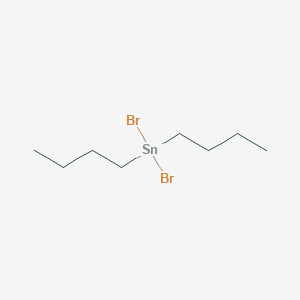
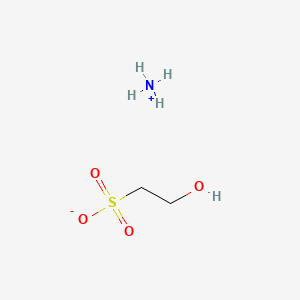
![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)
